N-[2-(1H-imidazol-5-yl)ethyl]formamide
Description
N-[2-(1H-imidazol-5-yl)ethyl]formamide (CAS: 673-49-4) is a heterocyclic organic compound characterized by a formamide group (-NHCHO) linked to an ethyl chain terminating in a 1H-imidazol-5-yl ring. Its molecular formula is C₇H₁₁N₃O, with a molecular weight of 153.18 g/mol . The compound is also known by synonyms such as Acetylhistamine and Nω-Acetylhistamine, reflecting its structural relationship to histamine derivatives.
Properties
CAS No. |
51720-68-4 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]formamide |
InChI |
InChI=1S/C6H9N3O/c10-5-7-2-1-6-3-8-4-9-6/h3-5H,1-2H2,(H,7,10)(H,8,9) |
InChI Key |
ASVICRPYPUCQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]formamide typically involves the reaction of formamide with ethylenediamine under specific conditions. One common method involves heating the reactants in the presence of a dehydrogenating catalyst, such as platinum on alumina, at temperatures between 340 and 480°C . This method ensures the formation of a pure imidazole product.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding imidazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve halogenated compounds and bases like sodium hydroxide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-5-yl)ethyl]formamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]formamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical processes . Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
Comparison with Similar Compounds
Functional Group and Structural Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The formamide group in the target compound enables strong hydrogen-bond donor/acceptor interactions, comparable to carboxamide derivatives (e.g., 1,3-thiazole-4-carboxamide in ). However, the absence of a thiazole or tetrazole ring reduces its metabolic stability compared to analogs like Formamide,N-[1-(phenylmethyl)-5-(2H-tetrazol-5-yl)-1H-imidazol-4-yl]- .
- Lipophilicity : The benzyl substituent in increases lipophilicity (logP ~2.0 estimated), whereas the target compound’s polar formamide group reduces logP, favoring aqueous solubility .
- Synthetic Accessibility : The target compound is synthesized via direct formylation of imidazole-ethylamine precursors, whereas fused bicyclic analogs () require multi-step rearrangements under acidic conditions .
Biological Activity
N-[2-(1H-imidazol-5-yl)ethyl]formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its role in various biological processes. The presence of the formamide group enhances its reactivity and interaction with biological targets. The molecular formula for this compound is C₇H₈N₄O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Adenosine Receptors : Research indicates that this compound acts as an antagonist to adenosine A2B receptors, which are implicated in inflammatory responses and conditions such as asthma. By inhibiting these receptors, this compound may reduce bronchial hyperresponsiveness and inflammation.
- Indoleamine 2,3-Dioxygenase (IDO) : IDO is a critical enzyme involved in immune regulation and has been targeted for cancer therapy. Compounds similar to this compound have shown promise as IDO inhibitors, potentially enhancing anti-tumor immunity .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antagonist of A2B adenosine receptors | Inhibition of inflammatory pathways |
| 4-Phenyl-Imidazole derivatives | IDO inhibition | Enhances anti-tumor immunity |
| N-Benzylimidazole derivatives | Antiproliferative activity in cancer | Induces apoptosis and cell cycle arrest |
Case Studies and Research Findings
- Adenosine Receptor Modulation : A study demonstrated that this compound selectively inhibits the A2B adenosine receptor. This inhibition was linked to a reduction in inflammatory markers in preclinical models of asthma.
- Cancer Therapeutics : Research on imidazole derivatives has shown that they can inhibit IDO activity, leading to enhanced T-cell responses against tumors. In vitro studies indicated that these compounds could significantly reduce tumor growth in various cancer cell lines .
- Structural Activity Relationships : Investigations into the structure-activity relationship (SAR) of imidazole derivatives revealed that modifications to the imidazole ring could enhance binding affinity to target receptors, suggesting pathways for optimizing therapeutic efficacy.
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